1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2549028-11-5
VCID: VC11831463
InChI: InChI=1S/C17H21N3O2/c1-13-7-18-20(8-13)11-15-9-19(10-15)17(21)12-22-16-6-4-3-5-14(16)2/h3-8,15H,9-12H2,1-2H3
SMILES: CC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=C(C=N3)C
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol

1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one

CAS No.: 2549028-11-5

Cat. No.: VC11831463

Molecular Formula: C17H21N3O2

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one - 2549028-11-5

Specification

CAS No. 2549028-11-5
Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
IUPAC Name 2-(2-methylphenoxy)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone
Standard InChI InChI=1S/C17H21N3O2/c1-13-7-18-20(8-13)11-15-9-19(10-15)17(21)12-22-16-6-4-3-5-14(16)2/h3-8,15H,9-12H2,1-2H3
Standard InChI Key NJUKFDYBLGVVCX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=C(C=N3)C
Canonical SMILES CC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=C(C=N3)C

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the azetidine-pyrazole hybrid class, characterized by a 4-methylpyrazole moiety tethered to an azetidine ring via a methylene bridge, coupled with a 2-methylphenoxy-acetyl group. Its molecular formula is C₁₇H₂₁N₃O₂, with a molar mass of 299.37 g/mol. Key identifiers include:

PropertyValue
IUPAC Name2-(2-methylphenoxy)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone
SMILESCC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=C(C=N3)C
InChI KeyNJUKFDYBLGVVCX-UHFFFAOYSA-N
PubChem CID154583782

The structure integrates a planar pyrazole ring (with electron-withdrawing nitrogen atoms) and a conformationally flexible azetidine scaffold, which may enhance binding to biological targets.

Synthesis and Physicochemical Properties

While detailed synthetic protocols remain proprietary, the compound’s architecture suggests a multi-step route involving:

  • Azetidine functionalization: Introduction of the pyrazole-methyl group via nucleophilic substitution.

  • Phenoxy-acetyl coupling: Reaction of 2-methylphenol with chloroacetyl chloride, followed by amidation with the functionalized azetidine.

Physicochemical profiling indicates moderate polarity (logP ~2.8 estimated), with solubility in polar aprotic solvents like dimethyl sulfoxide. Stability studies are lacking, but analogous pyrazole-azetidine hybrids demonstrate decomposition temperatures above 150°C .

Biological Activities and Mechanistic Insights

Although direct bioactivity data for this compound is limited, its structural analogs exhibit antimicrobial and anti-inflammatory properties. For example, European Patent EP4173485A1 documents pyrazole derivatives inhibiting amyloid-like protein aggregation in plant pathogens, suggesting a possible mechanism for this compound . Key hypotheses include:

  • Enzyme inhibition: The pyrazole nitrogen atoms may chelate metal ions critical for microbial enzymes.

  • Receptor modulation: The azetidine ring’s rigidity could enable selective interactions with G-protein-coupled receptors.

Comparative Analysis with Structural Analogs

The brominated analog 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(3-methylphenyl)ethan-1-one (CAS: 2415634-13-6) differs by a bromine substituent and meta-methylphenoxy placement. Key contrasts include:

PropertyTarget CompoundBrominated Analog
Molecular Weight299.37 g/mol348.24 g/mol
Halogen PresenceNoneBromine at pyrazole C4
Bioactivity PredictionModerate logP (enhanced absorption)Higher logP (prolonged half-life)

The methyl group in the target compound likely improves metabolic stability compared to bulkier halogens .

Research Gaps and Future Directions

Current limitations include:

  • Absence of in vitro toxicity profiles.

  • Unvalidated synthetic scalability.

  • Unknown pharmacokinetic behavior.

Priorities for future studies should include:

  • Bioactivity screening against fungal/oomycete strains referenced in EP4173485A1 .

  • Structure-activity relationship (SAR) studies to optimize the phenoxy-acetyl moiety.

  • Computational modeling to predict target engagement (e.g., amyloid aggregation sites).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator